molecular formula C20H22N2O5 B497332 7-(3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one CAS No. 957502-62-4

7-(3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one

Cat. No.: B497332
CAS No.: 957502-62-4
M. Wt: 370.4g/mol
InChI Key: UVSHBMUPONUHLC-UHFFFAOYSA-N
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Description

7-(3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one is a complex organic compound that features a pyrazole ring, a chromenone core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Acetyl and Methyl Groups: The acetyl and methyl groups are introduced via Friedel-Crafts acylation and alkylation reactions.

    Synthesis of the Chromenone Core: The chromenone core is synthesized through the Pechmann condensation of a phenol with a β-keto ester.

    Coupling of the Pyrazole and Chromenone Units: The final step involves the coupling of the pyrazole unit with the chromenone core through an ether linkage, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyl and hydroxy positions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound can be used to study enzyme interactions and receptor binding due to its multiple functional groups that can mimic natural substrates or inhibitors.

Medicine

In medicinal chemistry, the compound shows potential as a lead compound for the development of new drugs. Its structure suggests possible activity as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 7-(3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, while the chromenone core can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one
  • 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
  • 4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid

Uniqueness

The uniqueness of this compound lies in its combination of a pyrazole ring and a chromenone core, which provides a distinct set of chemical properties and reactivity

Biological Activity

7-(3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one, commonly referred to as a pyrazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H24N2O5
  • Molecular Weight : 396.43636 g/mol
  • CAS Number : 890596-67-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Pyrazole derivatives are known to exhibit activity against several biological pathways, which can be summarized as follows:

  • Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in mediating inflammation.
  • Antimicrobial Properties : Research indicates that compounds similar to this pyrazole derivative possess significant antibacterial and antifungal activities through mechanisms that disrupt microbial cell wall synthesis and function.
  • Anticancer Potential : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells, possibly by modulating signaling pathways involved in cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryCOX inhibition
AntimicrobialDisruption of cell wall synthesis
AnticancerInduction of apoptosis
AntioxidantScavenging free radicals

Case Study 1: Anti-inflammatory Effects

A study conducted by researchers demonstrated that a series of pyrazole derivatives exhibited significant anti-inflammatory effects in animal models. The compound was shown to reduce edema and inflammatory markers when compared to control groups, highlighting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

In vitro studies have confirmed the antimicrobial activity of similar pyrazole derivatives against various bacterial strains. The mechanism primarily involved the inhibition of bacterial growth through interference with metabolic pathways essential for cell survival.

Case Study 3: Anticancer Properties

A recent investigation into the anticancer properties of pyrazole derivatives revealed their ability to trigger apoptosis in several cancer cell lines. The study indicated that these compounds could potentially serve as lead compounds for developing new anticancer drugs.

Properties

IUPAC Name

7-[3-(4-acetyl-3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-11-7-19(25)27-18-8-16(5-6-17(11)18)26-10-15(24)9-22-13(3)20(14(4)23)12(2)21-22/h5-8,15,24H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSHBMUPONUHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(CN3C(=C(C(=N3)C)C(=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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